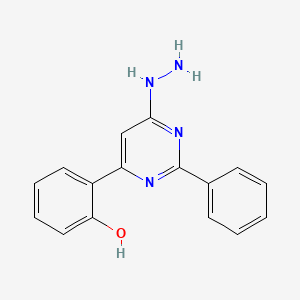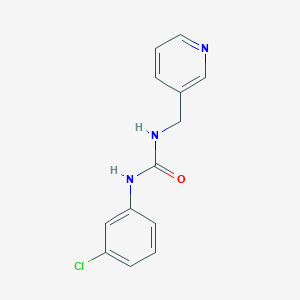![molecular formula C24H26N2O2 B5717789 3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQXO, and it is a derivative of the quinoxaline family of compounds. DMQXO has been shown to exhibit a range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
作用機序
DMQXO acts as an antagonist at the NMDA receptor by binding to the glycine binding site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, DMQXO can modulate synaptic plasticity and affect learning and memory.
Biochemical and Physiological Effects:
DMQXO has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, DMQXO has been shown to affect other neurotransmitter systems, including the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the gamma-aminobutyric acid (GABA) receptor. DMQXO has also been shown to have antioxidant properties, which may be relevant to its potential therapeutic applications.
実験室実験の利点と制限
DMQXO has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. DMQXO is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, there are also limitations to the use of DMQXO in laboratory experiments. For example, DMQXO has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving DMQXO. One area of interest is the development of DMQXO derivatives with improved pharmacological properties, such as increased solubility or selectivity for specific receptor subtypes. Another potential direction is the use of DMQXO in combination with other compounds to achieve synergistic effects. Finally, there is also interest in exploring the potential therapeutic applications of DMQXO, particularly in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
合成法
DMQXO can be synthesized using a variety of methods. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-(3,4-dimethylphenyl)-4-quinolinecarboxylic acid, followed by the addition of hydroxylamine hydrochloride to form the oxime. This method has been shown to produce high yields of DMQXO with good purity.
科学的研究の応用
DMQXO has been extensively studied for its potential applications in scientific research. One area of research where DMQXO has been particularly useful is in the study of the central nervous system. DMQXO has been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in synaptic plasticity and learning and memory. DMQXO has been used to study the role of the NMDA receptor in a variety of physiological and pathological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
[(E)-3,3-dimethylbutan-2-ylideneamino] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-15-11-12-18(13-16(15)2)22-14-20(19-9-7-8-10-21(19)25-22)23(27)28-26-17(3)24(4,5)6/h7-14H,1-6H3/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGPEITQJVZOA-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(\C)/C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(2E)-3,3-dimethylbutan-2-ylidene]amino}oxy)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)




![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)

